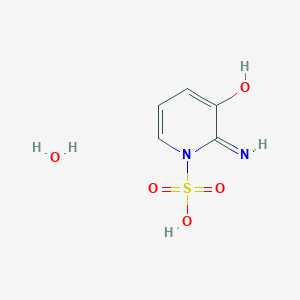

3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxyl group at the third position, an imino group at the second position, and a sulfonic acid group at the first position of the pyridine ring The compound is often found in its hydrated form, which means it contains water molecules within its crystal structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives.

Functional Group Introduction: The hydroxyl, imino, and sulfonic acid groups are introduced through a series of chemical reactions. For example, the hydroxyl group can be introduced via hydroxylation reactions, while the imino group can be introduced through imination reactions.

Hydration: The final step involves the hydration of the compound to obtain the hydrated form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.

Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final hydrated compound.

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amino derivatives.

Aplicaciones Científicas De Investigación

Structure and Composition

The chemical formula of 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate is C5H6N2O4S. The presence of functional groups such as hydroxyl (-OH), imino (=NH), and sulfonic acid (-SO₃H) enhances its reactivity and potential applications.

Chemistry

Building Block for Synthesis

this compound serves as a crucial building block in synthesizing more complex organic molecules. Its ability to participate in various chemical reactions allows for the creation of diverse derivatives with potential applications in pharmaceuticals and materials science.

| Reaction Type | Description | Example |

|---|---|---|

| Hydroxylation | Introduction of hydroxyl groups | Synthesis of alcohol derivatives |

| Imination | Formation of imines | Synthesis of nitrogen-containing compounds |

| Sulfonation | Addition of sulfonic acid groups | Development of sulfonamide drugs |

Biology

Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Activity Level (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 - 12.5 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Candida albicans | 12.5 µg/mL |

Mechanism of Action

The compound may exert its biological effects through:

- Enzyme Inhibition : Binding to active sites of enzymes.

- Receptor Modulation : Interacting with specific biological receptors.

- Antioxidant Activity : Neutralizing free radicals through redox reactions.

Medicine

Therapeutic Potential

Ongoing research investigates the therapeutic applications of this compound, particularly as a drug precursor or active pharmaceutical ingredient. Its structural characteristics suggest potential use in developing new medications targeting various diseases.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives synthesized from this compound. The results indicated that specific modifications to the compound significantly enhanced its efficacy against resistant strains of bacteria.

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in industrial applications such as:

- Dyes and Pigments Production : Leveraging its chemical properties for colorants.

- Chemical Manufacturing : Serving as an intermediate in synthesizing other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Redox Reactions: Its antioxidant properties may involve redox reactions that neutralize free radicals.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydroxy-3-iminopyridine-1(2H)-sulfonic acid hydrate

- 3-Hydroxy-4-iminopyridine-1(2H)-sulfonic acid hydrate

- 3-Hydroxy-2-aminopyridine-1(2H)-sulfonic acid hydrate

Uniqueness

3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Actividad Biológica

3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, catalytic applications, and potential therapeutic uses.

This compound has the molecular formula C5H6N2O4S and is characterized by its sulfonic acid group attached to a pyridine ring. The compound's structure contributes to its reactivity and biological activity, making it a candidate for various applications in drug development and catalysis .

Antimicrobial Activity

Research indicates that 3-Hydroxy-2-iminopyridine derivatives exhibit significant antimicrobial properties. A study on related pyridine compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for several derivatives were reported, highlighting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 3-Hydroxy-2-iminopyridine | Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 | |

| Candida albicans | 12.5 | |

| Other Pyridine Derivatives | Various (Gram-positive/negative) | 6.25 - 50 |

Catalytic Applications

The compound has been explored as a catalyst in various chemical reactions, particularly in synthesizing complex organic molecules. For example, Hal-Py-SO3H, a catalyst derived from 3-Hydroxy-2-iminopyridine, has been shown to facilitate the synthesis of spiropyran derivatives under environmentally friendly conditions. This catalyst demonstrated high efficiency and reusability across multiple reaction cycles .

Table 2: Catalytic Performance of Hal-Py-SO3H

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Spiropyran Synthesis | 85 | Reflux in water |

| Multicomponent Reactions | 90 | Room temperature |

| Recyclability | Up to 5 times without loss of activity | Various reactions |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antibacterial activity of several pyridine derivatives, including 3-Hydroxy-2-iminopyridine. The results indicated that these compounds had varying degrees of effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Catalytic Efficiency : In a comparative study, Hal-Py-SO3H was tested against other catalysts for the synthesis of spiropyrans. The results showed that it provided comparable yields while maintaining stability over multiple uses, underscoring its potential for practical applications in organic synthesis .

Propiedades

IUPAC Name |

3-hydroxy-2-iminopyridine-1-sulfonic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S.H2O/c6-5-4(8)2-1-3-7(5)12(9,10)11;/h1-3,6,8H,(H,9,10,11);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWPEKKXNPDJNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N)C(=C1)O)S(=O)(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.